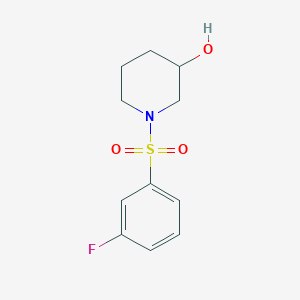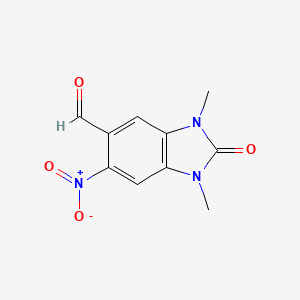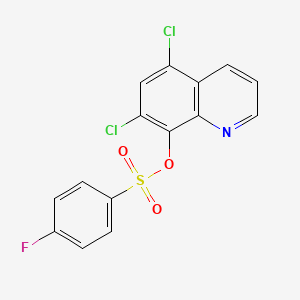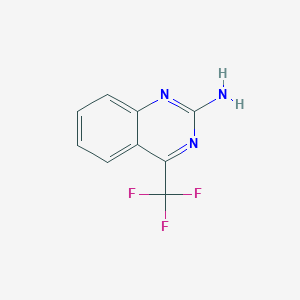![molecular formula C11H9ClF3NO3 B2867999 Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate CAS No. 338410-36-9](/img/structure/B2867999.png)
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate, also known as Ethyl 3-chloro-5-(trifluoromethyl)picolinate, is a chemical compound with the molecular formula C₉H₇ClF₃NO₂ . It has a molecular weight of 253.61 g/mol . The compound is typically stored in a refrigerator and is a clear liquid that ranges in color from colorless to yellow .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes Ethyl 3-chloro-5-(trifluoromethyl)picolinate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 g/mol . The compound is typically stored in a refrigerator .科学的研究の応用
Anticancer Agent Synthesis
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate and its derivatives have been explored for their potential as anticancer agents. For instance, derivatives of this compound were synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential applications in developing new anticancer medications (C. Temple et al., 1983).
Coordination Polymer Synthesis
In the field of materials science, this compound is used to create coordination polymers with unique properties. A notable example includes the synthesis of a coordination polymer that features both interdigitated infinite 1D chains and interpenetrated 2D rhombohedral grids, which could have implications for the development of novel materials with specific electronic or structural properties (P. Ayyappan et al., 2002).
Synthesis of Trifluoromethylated Compounds
The compound has also been utilized in the synthesis of trifluoromethylated heterocycles, demonstrating its versatility as a precursor in organic synthesis. Research shows it can be used to generate a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its utility in creating compounds that could have various pharmacological activities or material applications (Mark A. Honey et al., 2012).
Chemical Ionization Gas Chromatography/Mass Spectrometry
In analytical chemistry, derivatives of this compound have been characterized using positive and negative chemical ionization gas chromatography/mass spectrometry, indicating the compound's relevance in improving analytical methods for detecting and characterizing protein amino acids (Mahnaz Vatankhah, M. Moini, 1994).
Safety and Hazards
作用機序
Target of Action
It is suggested that it may affect spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
It is known to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb , suggesting that it may impact multiple pathways related to the growth and development of oomycetes.
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Result of Action
Given its proposed interaction with spectrin-like proteins and its ability to inhibit the growth of certain oomycetes, it may lead to structural changes in the cytoskeleton and disrupt normal cellular functions .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may impact its stability.
特性
IUPAC Name |
ethyl (Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c1-2-19-10(18)9(17)4-8-7(12)3-6(5-16-8)11(13,14)15/h3-5,17H,2H2,1H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXQQTQLGFZTKF-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)

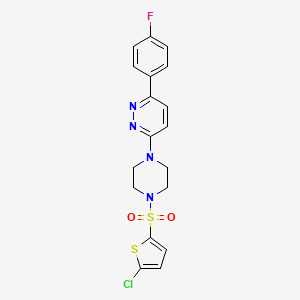
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B2867923.png)
![N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2867924.png)

![(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2867929.png)
